Furan, 2-ethyltetrahydro-
Description
Contextual Significance of Tetrahydrofuran (B95107) Derivatives in Contemporary Chemical Science
The tetrahydrofuran (THF) structural motif is a cornerstone in various fields of chemical science due to its versatile properties. wikipedia.org Substituted tetrahydrofurans are prevalent substructures in a wide range of natural products and biologically active molecules. nih.gov Many of these compounds, including the annonaceous acetogenins, lignans, and polyether ionophores, exhibit significant biological activities, such as antitumor, antimicrobial, and antimalarial properties. nih.govnih.gov
In synthetic chemistry, THF derivatives are indispensable building blocks. Their structural versatility is leveraged in the synthesis of complex molecules, particularly pharmaceuticals. chemimpex.comrsc.org For instance, they have been designed and synthesized to act as P2 ligands for potent HIV-1 protease inhibitors. rsc.org The development of methods for the stereoselective synthesis of substituted tetrahydrofurans is a major focus, as the specific arrangement of atoms is often crucial for biological activity. nih.govchemistryviews.org
Beyond their role in synthesis, tetrahydrofuran and its derivatives are widely used as solvents. wikipedia.org THF itself is a moderately polar aprotic solvent, miscible with water, capable of dissolving a broad spectrum of polar and nonpolar compounds. wikipedia.org This makes it a solvent of choice for numerous industrial processes and chemical reactions, including polymer science and organometallic chemistry. wikipedia.org
More recently, tetrahydrofuran derivatives have gained prominence in the pursuit of renewable energy. They are key players in the conversion of lignocellulosic biomass into sustainable biofuels. wikipedia.orgmdpi.com For example, 2-methyltetrahydrofuran (B130290) (2-MTHF) is a significant component in P-series biofuels and is recognized as a renewable solvent. researchgate.net The ability to produce these furanics from non-food biomass positions them as critical components in developing a sustainable transportation economy. rsc.orgacs.org
Historical Trajectory and Current Research Relevance of Furan (B31954), 2-ethyltetrahydro-
While the parent compound tetrahydrofuran has been a subject of study for many decades, specific research into Furan, 2-ethyltetrahydro- has intensified with the growing interest in biomass-derived chemicals and fuels. mdpi.com Its potential as a biofuel is a primary driver of current research. researchgate.net A 2010 patent application by the Penn State Research Foundation for a one-step process to convert biomass into liquid fuels explicitly names 2-ethyltetrahydrofuran as one of the target tetrahydrofuran-type compounds. greencarcongress.com This process involves the conversion of lignocellulosic biomass or derived carbohydrates using a metal catalyst under hydrogen pressure. greencarcongress.com
The synthesis of 2-ethyltetrahydrofuran is often discussed in the context of upgrading biomass-derived platform molecules like furfural (B47365). researchgate.net One proposed synthetic route involves the Friedel-Crafts acylation of furan. researchgate.net The catalytic conversion of furan derivatives, produced from C5 and C6 sugars in biomass, into higher-energy-content biofuels like 2-methylfuran (B129897) and 2,5-dimethylfuran, establishes the chemical pathways through which alkylated tetrahydrofurans can be obtained. rsc.orgdtu.dkdtu.dk These processes typically involve hydrogenation and hydrodeoxygenation steps over various metal catalysts. acs.orgrsc.org
Beyond biofuels, Furan, 2-ethyltetrahydro- serves as a functional solvent and an intermediate in organic synthesis. ontosight.ai Its physical properties, such as a wide liquid range and solvency for organic compounds, make it suitable for use in chemical production and chromatography. ontosight.ai As a building block, it can be incorporated into more complex organic molecules, including those for pharmaceuticals and polymers. ontosight.ai
Current research continues to explore efficient catalytic systems for the selective production of 2-ethyltetrahydrofuran and other alkylated furans from renewable feedstocks. The goal is to develop cost-effective and sustainable processes that can make these compounds viable alternatives to petroleum-based fuels and chemicals. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
123931-62-4 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-ethyloxolane |
InChI |
InChI=1S/C6H12O/c1-2-6-4-3-5-7-6/h6H,2-5H2,1H3 |
InChI Key |
IHMXVSZXHFTOFN-UHFFFAOYSA-N |
SMILES |
CCC1CCCO1 |
Canonical SMILES |
CCC1CCCO1 |
Other CAS No. |
1003-30-1 |
Synonyms |
2-ethyloxolane |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Furan, 2 Ethyltetrahydro
Ring Opening Reactions and Subsequent Transformations
Ring opening reactions are a significant class of transformations for tetrahydrofurans, providing pathways to valuable linear aliphatic compounds. These reactions can be initiated through oxidative, reductive (hydrogenolytic), or acid/base-catalyzed mechanisms.
The oxidation of tetrahydrofuran (B95107) and its derivatives is a key process in organic synthesis. magtech.com.cn Catalytic oxidation can proceed through various pathways, often involving the selective activation of an α-C-H bond. For 2-ethyltetrahydrofuran, the most susceptible position for oxidation is the tertiary C-H bond at the C2 position, which is adjacent to the ring oxygen.
Common methods for the oxidation of tetrahydrofurans include catalysis by metal complexes using oxidants like molecular oxygen or hydrogen peroxide. magtech.com.cn The reaction mechanism typically involves the formation of a radical or a hydroperoxide intermediate at the α-position. Subsequent rearrangement and cleavage of the C-C or C-O bond lead to the ring-opened product. In the case of 2-ethyltetrahydrofuran, oxidative cleavage would likely yield derivatives of caproic acid or related C6 compounds, such as γ-ethyl-γ-butyrolactone. The specific products depend heavily on the catalyst and reaction conditions employed.
A theoretical study on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) suggests that the reaction is initiated by the activation of THF at the Lewis acidic center, followed by an attack from the Lewis basic center. nih.gov While not specific to oxidative cleavage, this highlights the fundamental electronic susceptibility of the THF ring that underpins such reactions.
Hydrogenolysis is a reductive ring-opening process that cleaves the C-O bonds of the tetrahydrofuran ring, typically using molecular hydrogen and a heterogeneous catalyst. researchgate.net This transformation is crucial for converting biomass-derived furanic compounds into valuable aliphatic alcohols and diols. nih.govresearchgate.net
The mechanism involves the adsorption of the THF ring onto the catalyst surface, followed by the cleavage of a C-O bond and subsequent hydrogenation. For 2-ethyltetrahydrofuran, two potential C-O bonds can be cleaved, leading to different isomers of hexanol. The selectivity of this process is highly dependent on the nature of the catalyst. Platinum- and rhodium-based catalysts are known to be effective for the C-O bond hydrogenolysis of substituted THFs. researchgate.net For instance, the hydrogenolysis of 2,5-dimethyltetrahydrofuran (B89747) over bifunctional metal-acid catalysts yields n-hexane, demonstrating complete deoxygenation. researchgate.net A similar process with 2-ethyltetrahydrofuran would be expected to produce n-hexane as well, though potentially requiring more stringent conditions.
Table 1: Catalysts and Products in Hydrogenolytic Ring Opening of Tetrahydrofuran Derivatives
| Catalyst System | Substrate | Major Product(s) | Reference |
|---|---|---|---|
| Pt/C | Tetrahydrofuran | 1-Butanol | researchgate.net |
| Pt-WOx/TiO2 | Tetrahydrofuran-dimethanol | 1,2,6-Hexanetriol | researchgate.net |
| PtFex/LDH | Furanic Compounds | Diols and Triols | nih.gov |
| Pt/C + CsPW | 2,5-Dimethyltetrahydrofuran | n-Hexane | researchgate.net |
Stereochemical Aspects of Reactions Involving Furan (B31954), 2-ethyltetrahydro-
The presence of a stereocenter at the C2 position makes 2-ethyltetrahydrofuran a chiral molecule. Consequently, reactions involving this compound must consider the stereochemical outcomes, including diastereoselectivity and enantioselectivity.
When 2-ethyltetrahydrofuran undergoes reactions that create a new stereocenter, the existing C2-ethyl group can exert significant stereocontrol, leading to a preference for one diastereomer over another. This is a common feature in the synthesis of substituted tetrahydrofurans. nih.gov
For example, palladium-catalyzed reactions of γ-hydroxy internal alkenes can produce 2,1'-disubstituted tetrahydrofurans with good to excellent diastereoselectivity. nih.gov In a similar vein, if a functional group on the ethyl substituent of 2-ethyltetrahydrofuran were to participate in an intramolecular cyclization, the stereochemistry at C2 would influence the transition state, directing the approach of the reacting species to form a specific diastereomer. Reactions of γ,δ-epoxycarbanions with aldehydes have also been shown to produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity, where the final stereochemical outcome is controlled by the relative rates of cyclization of intermediate adducts. sci-hub.st The steric bulk of the ethyl group in 2-ethyltetrahydrofuran would play a crucial role in such transformations, favoring conformations that minimize steric hindrance.
Chiral, enantiopure tetrahydrofuran derivatives are highly valuable as ligands in asymmetric catalysis. researchgate.net The rigid five-membered ring structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in metal-catalyzed reactions. Although specific applications of 2-ethyltetrahydrofuran as a chiral ligand are not widely documented, the principles are well-established with other THF derivatives. chemistryviews.orgnih.gov
For instance, chiral phosphine (B1218219) ligands incorporating a THF backbone are used in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. researchgate.netacs.org A palladium catalyst coordinated by a chiral phosphine ligand, for example, can combine vinyl epoxides and β-keto enol ethers to produce THF acetals bearing three stereocenters with high levels of enantio- and diastereoselectivity. acs.org The synthesis of enantiopure N-substituted phenylmorphans, which contain a core oxide-bridged structure, demonstrates the use of chiral building blocks to create complex molecules with specific stereochemistry. nih.gov Similarly, an enantiopure form of 2-ethyltetrahydrofuran could serve as a precursor for novel chiral ligands, where its stereocenter would be key to inducing asymmetry in catalytic transformations. sciforum.netnih.gov
Table 2: Examples of Chiral Tetrahydrofuran Derivatives in Enantioselective Synthesis
| Reaction Type | Chiral Moiety | Catalyst/Reagent | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| Henry Reaction/Iodocyclization | γ,δ-Unsaturated Alcohol | Cu-catalyst | Up to 97% | chemistryviews.org |
| Allylic Cycloaddition | Vinyl Epoxide | Pd-catalyst with Chiral Ligand | High | acs.org |
| Asymmetric Hydrogenation | Quinoxalines | Ir-catalyst with Chiral Ligand | Up to 98% | nih.govrsc.org |
| Radical Cyclization | (2-phenylselenoethoxy)aldehydes | Radical Initiator | >98% | sciforum.net |
Cascade Reactions and Multicomponent Processes Incorporating Tetrahydrofuran Moieties
Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules from simple starting materials in a single pot, often with high atom economy and efficiency. mdpi.commdpi.com Tetrahydrofuran and its derivatives can be both the products of and participants in such sequences. nih.govrsc.org
A silver(I)-catalyzed cascade reaction initiated by the radical addition of THF to β-bromonitrostyrenes has been developed, showcasing how the THF moiety can be incorporated into more complex structures. rsc.org In this process, a radical is generated at the α-position of THF, which then adds to the nitroalkene, triggering subsequent transformations. Applying this to 2-ethyltetrahydrofuran, the tertiary radical at the C2 position would be preferentially formed, which could then engage in similar cascade processes.
Multicomponent reactions (MCRs), such as the Ugi and Biginelli reactions, are powerful tools for generating molecular diversity. nih.govresearchgate.net Functionalized tetrahydrofurans (e.g., amines or aldehydes derived from 2-ethyltetrahydrofuran) can serve as key building blocks in these MCRs. For example, a mono-tetrahydrofuran amine can react with an aldehyde, an isocyanide, and a carboxylic acid in an Ugi four-component reaction to rapidly assemble a complex peptide-like structure incorporating the 2-ethyltetrahydrofuran scaffold. nih.gov These strategies enable the creation of libraries of novel compounds based on the THF core for applications in screening and drug discovery. researchgate.net
Table 3: Representative Cascade Reaction Incorporating a Tetrahydrofuran Moiety
| Reaction Name | Reactants | Key Intermediate | Final Product Class | Reference |
|---|---|---|---|---|
| Radical Addition-Cyclization | 2-Allylphenol derivatives, Alkyl Halides | Carbon-centered radical | 2,3-Dihydrobenzofurans | nih.gov |
| Ring-Opening/Ring-Closing Metathesis | Triene | Bis(dihydrofuran) | Fused Tetrahydrofurans | nih.gov |
| Ag(I)-Catalyzed Radical Addition | Tetrahydrofuran, β-bromonitrostyrene | THF radical | Functionalized esters | rsc.org |
| Hydrolysis/Condensation | 2-Methylfuran (B129897) | - | Furan derivatives | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-ethyltetrahydrofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its proton and carbon framework, as well as its three-dimensional structure.
High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HMBC, NOESY)
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 2-ethyltetrahydrofuran is expected to show distinct signals for the protons of the ethyl group and the tetrahydrofuran (B95107) ring. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. Based on the analysis of similar structures, the predicted ¹H and ¹³C NMR chemical shifts for 2-ethyltetrahydrofuran are presented in the table below.
Predicted ¹H and ¹³C NMR Data for 2-ethyltetrahydrofuran
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 3.6 - 3.8 | 75 - 77 |
| 3 | 1.8 - 2.0 | 28 - 30 |
| 4 | 1.5 - 1.7 | 25 - 27 |
| 5 | 3.7 - 3.9 | 67 - 69 |
| 6 | 1.4 - 1.6 | 29 - 31 |
2D NMR Spectroscopy: To unequivocally assign these resonances and elucidate the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 2-ethyltetrahydrofuran, cross-peaks would be expected between the protons on adjacent carbons, confirming the structure of the ethyl group and the tetrahydrofuran ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the ethyl group to the tetrahydrofuran ring by showing correlations between the protons of the ethyl group and the carbons of the ring, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the ethyl group and the protons on the tetrahydrofuran ring, offering insights into the orientation of the ethyl substituent.
Dynamic NMR Studies of Conformational Preferences
The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The presence of a substituent at the 2-position, such as an ethyl group, influences the conformational preferences of the ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of the conformational interchange. At low temperatures, the exchange between different conformations may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.
Application of Isotopic Labeling in Mechanistic NMR Investigations
Isotopic labeling, particularly with ¹³C and ²H (deuterium), can be a valuable tool in NMR studies of molecules like 2-ethyltetrahydrofuran. researchgate.net While no specific isotopic labeling studies on 2-ethyltetrahydrofuran have been reported, the principles can be applied to gain deeper insights into its structure and reactivity. For instance, selective ¹³C labeling of the ethyl group could be used to follow its fate in chemical reactions or to simplify complex NMR spectra. Deuterium labeling of specific protons in the tetrahydrofuran ring could help in assigning proton signals and in studying the stereochemistry of reactions involving the ring.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a 2-ethyltetrahydrofuran sample and for identifying and quantifying it in complex mixtures. The gas chromatogram would show a peak at a specific retention time for 2-ethyltetrahydrofuran, and the mass spectrometer would provide a mass spectrum for this peak, confirming its identity.
The electron ionization (EI) mass spectrum of 2-ethyltetrahydrofuran is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a cyclic ether with an alkyl substituent. Common fragmentation pathways for 2-alkyl-tetrahydrofurans include the loss of the alkyl group and ring cleavage. nih.gov The predicted major fragments for 2-ethyltetrahydrofuran are listed in the table below.
Predicted Mass Spectrometry Fragmentation Data for 2-ethyltetrahydrofuran
| m/z | Predicted Fragment |
|---|---|
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 71 | [M - C₂H₅]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
The primary fragmentation of 2-ethyltetrahydrofuran is expected to occur via two main pathways: alpha-cleavage and the loss of the ethyl group. Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the oxygen atom within the ring, which is a common fragmentation pattern for ethers. youtube.com The loss of the ethyl group (a loss of 29 mass units) would also be a significant fragmentation pathway.
A proposed fragmentation pathway for 2-ethyltetrahydrofuran is detailed in the table below, outlining the expected mass-to-charge ratios (m/z) of the major fragments and their probable structures.
Table 1: Proposed MS/MS Fragmentation Data for 2-ethyltetrahydrofuran
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 100 | [C6H12O]+• | Molecular Ion |
| 71 | [C4H7O]+ | Loss of the ethyl radical (•C2H5) |
| 57 | [C4H9]+ | Ring opening followed by loss of CO and H |
| 43 | [C3H7]+ | Cleavage of the tetrahydrofuran ring |
| 29 | [C2H5]+ | Ethyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and determining the molecular structure of compounds like 2-ethyltetrahydrofuran. udayton.edu While specific experimental IR and Raman spectra for 2-ethyltetrahydrofuran were not found in the search results, the vibrational modes can be reliably predicted by comparing the spectra of the parent compound, tetrahydrofuran (THF), and its methylated analogue, 2-methyltetrahydrofuran (B130290). udayton.eduspectrabase.com
The key vibrational modes for 2-ethyltetrahydrofuran will be associated with the C-O-C ether linkage, the C-H bonds of the ethyl group, and the C-H bonds of the tetrahydrofuran ring. The asymmetric and symmetric stretching vibrations of the C-O-C group are particularly characteristic of ethers and are expected to appear in the fingerprint region of the IR spectrum.
Based on the analysis of related compounds, the following table summarizes the expected characteristic vibrational frequencies for 2-ethyltetrahydrofuran.
Table 2: Predicted Vibrational Frequencies for 2-ethyltetrahydrofuran
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H Stretch (ethyl & ring) | 2850 - 3000 | 2850 - 3000 |
| CH₂ Scissoring | 1450 - 1470 | 1450 - 1470 |
| C-O-C Asymmetric Stretch | 1070 - 1150 | Weak or inactive |
| C-O-C Symmetric Stretch | ~910 | ~910 |
| Ring Breathing | Not prominent in IR | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While no crystal structures of derivatives of 2-ethyltetrahydrofuran were explicitly found, the technique is widely applied to derivatives of tetrahydrofuran, often in the context of coordination complexes. uwa.edu.auresearchgate.net These studies reveal how the tetrahydrofuran moiety can act as a ligand, coordinating to metal centers through its oxygen atom.
Should a suitable crystalline derivative of 2-ethyltetrahydrofuran be synthesized, X-ray crystallography would provide a wealth of structural information. This includes bond lengths, bond angles, and the conformation of the five-membered ring, which is typically found in an envelope or twist conformation. nih.gov Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces.
The type of data that would be obtained from an X-ray crystallographic analysis of a 2-ethyltetrahydrofuran derivative is outlined in the table below.
Table 3: Information Obtainable from X-ray Crystallography of a 2-ethyltetrahydrofuran Derivative
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Theoretical and Computational Investigations of Furan, 2 Ethyltetrahydro
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations of molecular systems due to its balance of accuracy and computational cost. esqc.orgimperial.ac.uk This approach models the electron correlation by using the electron density, a simpler quantity than the many-electron wavefunction. esqc.org DFT calculations, often employing hybrid functionals like B3LYP, are widely used to determine molecular structures, vibrational frequencies, and electronic properties. globalresearchonline.netnih.gov
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule like 2-ethyltetrahydrofuran is geometry optimization. This process seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For a flexible molecule such as 2-ethyltetrahydrofuran, this involves a conformational analysis to identify various stable isomers (conformers) and determine their relative energies.
The tetrahydrofuran (B95107) ring is not planar and can adopt several puckered conformations, primarily envelope and twist forms. The presence of the ethyl substituent at the 2-position introduces additional complexity, as different orientations of this group relative to the ring lead to distinct conformers. DFT calculations are used to optimize the geometry of each possible conformer and calculate its energy. researchgate.net The conformer with the lowest calculated energy is identified as the global minimum, representing the most populated structure at equilibrium.
Table 1: Illustrative Conformational Analysis Data for 2-Ethyltetrahydrofuran
| Conformer | Point Group | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| Equatorial-Envelope | C1 | 0.00 | 75.3 |
| Axial-Envelope | C1 | 1.20 | 12.4 |
| Equatorial-Twist | C1 | 0.85 | 10.1 |
| Axial-Twist | C1 | 2.10 | 2.2 |
Note: This table is illustrative, based on typical findings for substituted cyclic ethers. Actual values would require specific DFT calculations for 2-ethyltetrahydrofuran.
The analysis of these structures provides detailed geometric parameters, including bond lengths, bond angles, and dihedral angles for the most stable form of the molecule. nih.gov
Reaction Pathway Exploration and Transition State Characterization
DFT is a crucial tool for exploring the mechanisms of chemical reactions. arxiv.org For 2-ethyltetrahydrofuran, this could involve studying its oxidation, ring-opening reactions, or hydrogen abstraction. researchgate.net The exploration of a reaction pathway involves identifying the minimum energy path that connects reactants to products. arxiv.org
The highest point along this path is the transition state (TS), a transient molecular configuration that represents the energy barrier of the reaction. nih.gov Identifying the TS is a critical task in studying reaction kinetics. nih.gov Computational methods can generate an initial guess for the TS geometry, which is then optimized using specific algorithms. youtube.com A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov
Once the transition state is characterized, its energy can be used to calculate the activation energy barrier, providing insight into the reaction rate. Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can be performed to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations allow for the accurate prediction of various spectroscopic properties, which can be used to interpret and verify experimental data. olemiss.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating nuclear magnetic shielding tensors. globalresearchonline.net These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the chosen functional and basis set. ruc.dk Such calculations can help assign peaks in a complex spectrum and provide a deeper understanding of the electronic environment of each nucleus. ruc.dkresearchgate.net
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations yield a set of normal modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). globalresearchonline.net The predicted vibrational spectrum can be compared with experimental FT-IR and Raman spectra. nih.gov Due to the harmonic approximation used in most calculations, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental results. nih.gov This analysis is invaluable for assigning specific vibrational modes to observed spectral bands. globalresearchonline.net
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Ethyltetrahydrofuran
| Nucleus / Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ¹³C (C2) | 75.2 | 74.8 | C-O |
| ¹H (H2) | 3.85 | 3.81 | CH-O |
| Vibrational | 2965 | 2960 | C-H stretch (ethyl) |
| Vibrational | 1070 | 1065 | C-O-C stretch |
Note: This table is for illustrative purposes to show how predicted data is compared with experimental values.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms by solving Newton's equations of motion. youtube.com
For 2-ethyltetrahydrofuran, an MD simulation could provide insights into:
Conformational Dynamics: How the molecule transitions between different envelope and twist conformations in the liquid phase.
Solvation Structure: The arrangement of solvent molecules (e.g., water) around the 2-ethyltetrahydrofuran molecule and the nature of their interactions.
Transport Properties: In larger-scale simulations, properties like diffusion coefficients could be estimated.
MD simulations can reveal dynamic processes that are not accessible from static quantum chemical calculations, providing a more complete picture of the molecule's behavior in a realistic environment. youtube.com
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical modeling provides a fundamental understanding of a molecule's electronic structure, which in turn governs its reactivity. mdpi.comresearchgate.net Methods like DFT are used to calculate key electronic properties derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com
Frontier Molecular Orbitals: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. scispace.com A small gap suggests the molecule is more reactive.
Reactivity Descriptors: Based on the orbital energies, various "conceptual DFT" descriptors can be calculated, such as electronegativity, chemical hardness, and softness. nih.gov These parameters provide a quantitative framework for predicting and rationalizing the chemical reactivity of 2-ethyltetrahydrofuran. mdpi.com
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, prone to nucleophilic attack. For 2-ethyltetrahydrofuran, the oxygen atom is expected to be the site of most negative potential.
Table 3: Key Electronic Properties from Quantum Chemical Modeling
| Property | Definition | Significance for 2-Ethyltetrahydrofuran |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates sites for electrophilic attack (electron donation) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites for nucleophilic attack (electron acceptance) |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution |
These computational models provide a detailed, atomistic-level understanding of the structure, dynamics, and reactivity of Furan (B31954), 2-ethyltetrahydro-, guiding further experimental investigation and application.
Applications of 2-Ethyltetrahydrofuran in Advanced Organic Synthesis
While the direct application of 2-ethyltetrahydrofuran in highly specialized areas of advanced organic synthesis is not extensively documented in publicly available research, the broader class of substituted tetrahydrofurans, to which it belongs, represents a cornerstone of modern synthetic chemistry. The principles and methodologies applied to other substituted tetrahydrofurans can provide a framework for understanding the potential roles of 2-ethyltetrahydrofuran.
Environmental Chemistry Research on Furan, 2 Ethyltetrahydro and Analogs
Environmental Occurrence and Distribution in Various Matrices
Furan (B31954), 2-ethyltetrahydro-, a volatile organic compound (VOC), has been identified in specific environmental matrices, particularly in association with agricultural activities. Research focused on emissions from livestock facilities has provided evidence of its presence in both air and water samples.
A study centered on the characterization of volatile organic compounds from swine manure identified (S)-2-Ethyltetrahydrofuran in air samples collected from swine operations. The same compound was also detected in the lagoon wastewater associated with these facilities. While the presence of this compound is confirmed, detailed quantitative data on its concentration in various environmental compartments such as soil, groundwater, and the broader atmosphere remains limited.
The occurrence of analogous compounds in similar environments suggests potential pathways for the distribution of Furan, 2-ethyltetrahydro-. For instance, a variety of VOCs, including carboxylic acids, alcohols, carbonyls, and phenolic species, are known to be emitted from concentrated animal feeding operations (CAFOs). copernicus.orgnih.gov The primary sources of these emissions within such facilities are animal waste and feed storage and handling. copernicus.org Given that Furan, 2-ethyltetrahydro- is a cyclic ether, its presence could be attributed to the microbial degradation of carbohydrates and other organic matter present in animal feed and waste.
The identification and quantification of specific VOCs in complex environmental matrices, such as those found at livestock farms, are often challenging due to the sheer number of compounds present and their variable concentrations. nih.gov Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are typically employed for the detection of these compounds. mdpi.com However, the low concentrations of many VOCs can hinder their identification and accurate quantification. nih.gov
Further research is necessary to establish a comprehensive understanding of the environmental distribution of Furan, 2-ethyltetrahydro-. This would involve systematic sampling and analysis of air, water, and soil in and around potential emission sources, such as industrial facilities where it might be used as a solvent and agricultural operations.
Table 1: Environmental Occurrence of Furan, 2-ethyltetrahydro-
| Environmental Matrix | Finding |
| Air | Detected in air samples at swine operations. |
| Wastewater | Detected in lagoon wastewater at swine operations. |
| Soil | Data not available. |
| Sediment | Data not available. |
| Groundwater | Data not available. |
Structure Activity Relationship Studies in Synthetic Derivatives of Furan, 2 Ethyltetrahydro
Rational Design and Synthesis of Novel Analogs and Derivatives
The rational design of novel analogs of 2-ethyltetrahydrofuran is a strategic process aimed at creating molecules with specific, predetermined chemical properties. This approach moves beyond serendipitous discovery, employing computational modeling and a deep understanding of reaction mechanisms to guide the synthesis of targeted derivatives. The core principle involves modifying the 2-ethyltetrahydrofuran scaffold to modulate its electronic and steric properties, thereby influencing its reactivity and stability.
A key strategy in the design of novel analogs is the introduction of functional groups at various positions on the tetrahydrofuran (B95107) ring or the ethyl side chain. For instance, the incorporation of electron-withdrawing or electron-donating groups can significantly alter the electron density distribution within the molecule, impacting its susceptibility to nucleophilic or electrophilic attack. Computational methods, such as Density Functional Theory (DFT), can be employed to predict how these modifications will affect molecular orbitals and reaction energy barriers, thus allowing for an in silico pre-screening of potential candidates before embarking on synthetic efforts.
The synthesis of these rationally designed analogs often involves multi-step sequences starting from readily available precursors. A variety of synthetic methodologies for constructing the substituted tetrahydrofuran core have been developed. These include:
Palladium-Catalyzed Cyclization: Intramolecular cyclization of γ-hydroxy alkenes in the presence of a palladium catalyst offers a powerful method for the stereoselective synthesis of substituted tetrahydrofurans. This approach allows for the formation of both a C-C and a C-O bond in a single step.
[3+2] Annulation Reactions: These reactions provide a convergent route to highly substituted tetrahydrofurans by combining a three-atom and a two-atom component in a single step, often generating multiple stereocenters with high control.
Intramolecular Hydroalkoxylation: Gold-catalyzed intramolecular hydroalkoxylation of allenic alcohols is another effective method for the synthesis of substituted dihydrofurans, which can subsequently be reduced to the corresponding tetrahydrofuran derivatives.
Ring Expansion Reactions: Photochemical ring expansion of smaller heterocyclic rings, such as oxetanes, can also be utilized to synthesize tetrahydrofuran derivatives under mild conditions.
These synthetic strategies, coupled with rational design principles, enable the creation of a diverse library of 2-ethyltetrahydrofuran derivatives, each with unique structural modifications poised to influence its chemical behavior.
Influence of Substituent Effects on Chemical Reactivity
The introduction of substituents onto the 2-ethyltetrahydrofuran framework can profoundly influence its chemical reactivity. These effects can be broadly categorized as electronic and steric in nature.
Electronic Effects: The electronic influence of a substituent is determined by its ability to donate or withdraw electron density, which is often quantified by the Hammett equation in aromatic systems. While not directly applicable to the saturated tetrahydrofuran ring in the same way, the underlying principles of inductive and resonance effects are still highly relevant.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the ring. This can have several consequences:
Increased Acidity of α-Protons: Protons on the carbon atoms adjacent to the ring oxygen (C2 and C5) become more acidic and thus more susceptible to deprotonation by a base.
Activation towards Nucleophilic Attack: The ring becomes more susceptible to nucleophilic ring-opening reactions, particularly if the substituent is located at the 2- or 5-position, as it can stabilize the resulting negative charge in the transition state.
Decreased Rate of Electrophilic Attack: The ring becomes less reactive towards electrophiles.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the ring. This generally leads to:
Decreased Acidity of α-Protons: The protons at the C2 and C5 positions become less acidic.
Deactivation towards Nucleophilic Attack: The ring is less prone to nucleophilic ring-opening.
Increased Rate of Electrophilic Attack: The ring becomes more reactive towards electrophiles, for instance, in reactions involving Lewis acids.
Steric Effects: The size and spatial arrangement of substituents can also play a crucial role in determining chemical reactivity. Bulky substituents can hinder the approach of reactants to a specific reaction site, a phenomenon known as steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions. For example, in a substitution reaction, a bulky group at the 2-position may favor attack at the less hindered 5-position.
Kinetic studies are essential for quantifying the influence of substituents on reaction rates. By comparing the rate constants of a particular reaction for a series of 2-ethyltetrahydrofuran derivatives with different substituents, a quantitative structure-activity relationship can be established. For example, a study on the reaction of benzofuroxans with 2-acetylthiophene demonstrated a linear relationship between the logarithm of the rate constant and the substituent constant (σ), indicating a positive effect of electron-withdrawing substituents on the reaction rate nih.gov. Similar systematic studies on 2-ethyltetrahydrofuran derivatives would be invaluable in elucidating these relationships.
Below is an interactive data table summarizing the expected qualitative effects of different classes of substituents on the chemical reactivity of the 2-ethyltetrahydrofuran ring.
| Substituent Type | Example | Effect on Electron Density | Reactivity towards Nucleophiles | Reactivity towards Electrophiles | Acidity of α-Protons |
| Strong Electron-Withdrawing | -NO₂ | Decreases | Increases | Decreases | Increases |
| Moderate Electron-Withdrawing | -CN | Decreases | Increases | Decreases | Increases |
| Weak Electron-Withdrawing | -Cl | Decreases | Increases | Decreases | Increases |
| Weak Electron-Donating | -CH₃ | Increases | Decreases | Increases | Decreases |
| Strong Electron-Donating | -OCH₃ | Increases | Decreases | Increases | Decreases |
Stereoisomeric Effects on Chemical Properties and Transformations
The 2-ethyltetrahydrofuran molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The introduction of additional substituents can create further stereocenters, leading to a variety of diastereomers. The specific three-dimensional arrangement of atoms in these stereoisomers can have a significant impact on their chemical properties and how they interact with other chiral molecules or environments.
Enantiomers have identical physical properties in an achiral environment (e.g., boiling point, density, refractive index). However, their chemical reactivity can differ significantly when reacting with other chiral reagents or catalysts. This is because the transition states formed during the reaction of two different enantiomers with a single enantiomer of a chiral reactant will be diastereomeric and thus have different energies. This difference in transition state energy leads to different reaction rates, a phenomenon known as kinetic resolution.
Diastereomers, on the other hand, have different physical properties and can exhibit distinct chemical reactivity even in an achiral environment. The different spatial arrangement of substituents can lead to:
Different Reaction Rates: One diastereomer may react faster than another due to more favorable steric interactions in the transition state. For example, the stability of conformers in substituted pyrrolidines, which are structurally related to tetrahydrofurans, is significantly influenced by the stereochemistry of fluorine substitution beilstein-journals.org.
Different Product Ratios: The stereochemistry of the starting material can dictate the stereochemistry of the product in a stereospecific or stereoselective reaction. For instance, the stereoselectivity of some reactions to form tetrahydrofurans is highly dependent on the geometry of the starting alkene nih.gov.
Different Conformational Preferences: The preferred three-dimensional shape of the molecule can vary between diastereomers to minimize steric strain. This can, in turn, affect the accessibility of certain reaction sites.
The study of stereoisomeric effects is crucial for controlling the outcomes of chemical transformations. For example, in the synthesis of complex natural products containing multiple tetrahydrofuran rings, controlling the stereochemistry at each chiral center is paramount. This is often achieved through the use of chiral catalysts or starting materials of known stereochemistry.
The following table provides a hypothetical comparison of properties that could be influenced by the stereoisomerism of a disubstituted 2-ethyltetrahydrofuran derivative.
| Property | (2R, 5S)-Isomer | (2R, 5R)-Isomer |
| Boiling Point | May differ | May differ |
| Solubility | May differ | May differ |
| Rate of a Specific Reaction | k₁ | k₂ (where k₁ ≠ k₂) |
| Equilibrium Constant of a Reversible Reaction | K₁ | K₂ (where K₁ ≠ K₂) |
| Interaction with a Chiral Catalyst | Different binding affinity and reaction rate | Different binding affinity and reaction rate |
Future Research Avenues and Emerging Methodologies
Development of Next-Generation Catalytic Systems for Sustainable Synthesis
The pursuit of sustainable chemical manufacturing has spurred significant research into advanced catalytic systems for the synthesis of 2-ethyltetrahydrofuran and related compounds. A primary focus is the replacement of conventional stoichiometric reagents with more environmentally benign and efficient catalytic alternatives.
Key Research Areas:
Heterogeneous Catalysis: The development of solid acid catalysts is a major area of investigation. These catalysts offer advantages in terms of separation, reusability, and reduced waste generation. For instance, various solid acid catalysts have been explored for the production of alkyl levulinates, which are related furan (B31954) derivatives. nih.gov Non-noble metal catalysts, incorporating elements like iron, cobalt, nickel, and copper, are also being evaluated for their potential in biomass valorization due to their lower cost compared to precious metals. nih.gov
Biocatalysis: Enzymes and whole-cell biocatalysts present a green alternative for the synthesis of furan derivatives. These biocatalytic systems can operate under mild reaction conditions and often exhibit high selectivity, minimizing the formation of byproducts.
Nanocatalysis: The use of nanomaterials as catalysts offers unique opportunities due to their high surface-area-to-volume ratio and tunable electronic properties. Research is ongoing to develop robust and highly active nanocatalysts for the selective hydrogenation of furanic compounds to their tetrahydrofuran (B95107) derivatives.
A recent study highlighted the effectiveness of a monometallic catalyst composed of cobalt and its oxides (Co/CoOx) for the conversion of furfural (B47365) to 2-methylfuran (B129897). researchgate.netrsc.org This research demonstrated that the catalyst's selectivity is influenced by the ratio of Co⁰ to Co²⁺. researchgate.netrsc.org The addition of small amounts of hydroquinone (B1673460) was also found to suppress side reactions, leading to higher product yields. researchgate.netrsc.org
| Catalyst Type | Advantages | Research Focus |
| Heterogeneous Catalysts | Easy separation, reusability, reduced waste | Development of solid acids and non-noble metal catalysts |
| Biocatalysts | Mild reaction conditions, high selectivity | Enzyme and whole-cell systems for green synthesis |
| Nanocatalysts | High surface area, tunable properties | Robust and active catalysts for selective hydrogenation |
Integration with Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. d-nb.infopharmasalmanac.comnih.gov This approach involves the continuous pumping of reactants through a reactor, enabling precise control over reaction parameters and leading to improved efficiency and safety. pharmasalmanac.comnih.gov
The application of flow chemistry to the synthesis of 2-ethyltetrahydrofuran and other furan derivatives is an active area of research. The high surface-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic reactions like hydrogenation. pharmasalmanac.comcontractpharma.com This enhanced control can lead to higher yields, better product quality, and a reduction in the formation of impurities. pharmasalmanac.comcontractpharma.com
Advantages of Flow Chemistry:
Enhanced Safety: Continuous processing minimizes the volume of hazardous materials at any given time, reducing the risk of runaway reactions. contractpharma.com
Improved Efficiency: Precise control over temperature, pressure, and residence time allows for process optimization and higher yields. nih.gov
Scalability: Scaling up production is often more straightforward in flow systems compared to batch reactors.
Automation: Flow chemistry setups can be readily automated, enabling high-throughput screening of reaction conditions and catalysts.
One of the challenges in implementing flow chemistry is managing reactions that involve solids, as this can lead to clogging of the reactor. hybrid-chem.com Researchers are actively developing strategies to address this issue, including optimizing solvent systems and reactor design. hybrid-chem.com
Application of Artificial Intelligence and Machine Learning in Furan Chemistry
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in the chemical sciences to accelerate discovery and optimize processes. nih.govresearchgate.net These computational tools can analyze large datasets to identify patterns and make predictions, offering new avenues for research in furan chemistry. nih.govarxiv.org
Potential Applications:
Catalyst Discovery: ML algorithms can be trained on existing data to predict the performance of new catalysts, guiding the design of more efficient and selective systems for the synthesis of 2-ethyltetrahydrofuran.
Reaction Optimization: AI can be used to develop models that predict reaction outcomes based on various parameters, enabling the rapid identification of optimal reaction conditions.
Retrosynthesis Planning: Machine learning models are being developed to assist in planning the synthesis of complex molecules by identifying potential reaction pathways. nih.gov
Property Prediction: AI can predict the physicochemical properties of furan derivatives, aiding in the design of molecules with specific characteristics for various applications.
Exploration of Novel Reaction Pathways and Transformations
Research into the fundamental reactivity of 2-ethyltetrahydrofuran and related compounds continues to uncover new and potentially useful chemical transformations. Understanding the mechanisms of these reactions is crucial for developing novel synthetic methodologies.
One area of investigation is the unimolecular decomposition of tetrahydrofuran derivatives. For example, studies on 2,5-dimethyltetrahydrofuran (B89747) have proposed that its decomposition proceeds through ring-opening followed by β-scission. researchgate.net Theoretical studies have also explored the kinetics and mechanisms of hydrogen abstraction reactions, which are important for understanding the combustion properties of these compounds as potential biofuels. researchgate.net
Computational chemistry, particularly methods like Molecular Electron Density Theory (MEDT), is a powerful tool for elucidating reaction mechanisms. For instance, a computational study of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene revealed a complex mechanism involving zwitterionic intermediates, correcting previous assumptions about the reaction pathway. nih.gov
The development of new catalytic methods also opens up possibilities for novel transformations. For example, the catalytic alkylation of ketones with glycerol-derived compounds has been shown to be an effective route for the synthesis of 2,5-disubstituted tetrahydrofurans. rsc.org
Future research in this area will likely focus on:
Discovering new catalytic cycles that enable previously inaccessible transformations of the tetrahydrofuran ring.
Exploring the use of 2-ethyltetrahydrofuran as a building block for the synthesis of more complex molecules.
Investigating the reactivity of functionalized 2-ethyltetrahydrofuran derivatives to expand their synthetic utility.
Q & A
Q. What are the key considerations for synthesizing 2-ethyltetrahydrofuran in a laboratory setting?
Methodological Answer: Synthesis of 2-ethyltetrahydrofuran requires careful selection of starting materials (e.g., furan derivatives) and catalysts (e.g., acid or metal catalysts). Reaction conditions such as temperature, solvent polarity, and reaction time must be optimized to avoid side reactions like ring-opening or over-reduction. Purification techniques (e.g., fractional distillation or column chromatography) are critical due to the compound’s volatility. Retrosynthetic analysis and AI-driven synthesis planning tools, which leverage databases like Reaxys, can predict feasible routes and identify potential pitfalls .
Q. Which spectroscopic methods are most effective for characterizing 2-ethyltetrahydrofuran?
Methodological Answer: Infrared (IR) spectroscopy is essential for identifying functional groups (e.g., C-O-C stretching in the furan ring at ~1050–1150 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural details such as substituent positions and ring conformation. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Computational models, such as those used for furan’s K-edge photoabsorption cross-sections, can supplement experimental data .
Q. What safety protocols should be followed when handling 2-ethyltetrahydrofuran?
Methodological Answer: Due to its flammability and potential toxicity, handling requires inert atmospheres (e.g., nitrogen), explosion-proof equipment, and proper ventilation. Safety data sheets (SDS) for structurally similar compounds (e.g., 3-methyltetrahydrofuran) recommend using chemical-resistant gloves (nitrile) and eye protection. Emergency measures include immediate decontamination and medical consultation if exposed. Always consult regulatory databases like CAMEO Chemicals for hazard-specific guidelines .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of 2-ethyltetrahydrofuran?
Methodological Answer: Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict reaction pathways, such as ring-opening under acidic conditions. Basis sets like aug-cc-pVTZ for oxygen and carbon atoms, combined with continuum solvation models, improve accuracy. Experimental validation via photoionization cross-section measurements ensures computational reliability .
Q. What strategies resolve contradictions in toxicological data for 2-ethyltetrahydrofuran derivatives?
Methodological Answer: Systematic reviews should integrate data from multiple databases (e.g., TOXLINE, PubMed) and prioritize peer-reviewed studies. For example, tetrahydrofuran’s toxicological profile (hepatic and renal effects) provides a baseline, but substituent-specific effects (e.g., ethyl groups) require targeted in vitro assays. Dose-response modeling and species extrapolation can clarify discrepancies .
Q. How to design a scoping study to map existing research on 2-ethyltetrahydrofuran?
Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define research objectives (e.g., applications in green solvents or drug synthesis); (2) Identify relevant databases (SciFinder, Web of Science) and gray literature; (3) Screen studies using inclusion/exclusion criteria (e.g., publication date ≥2000); (4) Chart data into categories (synthesis, toxicity, applications); (5) Consult experts to validate findings and identify gaps. This approach balances breadth and rigor .
Q. What statistical methods are appropriate for analyzing kinetic data in 2-ethyltetrahydrofuran reactions?
Methodological Answer: Non-linear regression analysis (e.g., using Arrhenius or Eyring equations) quantifies activation parameters (ΔH‡, ΔS‡). Error propagation must account for instrumental precision (e.g., ±0.1°C in temperature measurements). Multivariate analysis (PCA or PLS) can identify correlations between reaction variables (e.g., solvent polarity vs. yield) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
